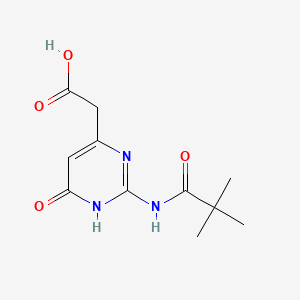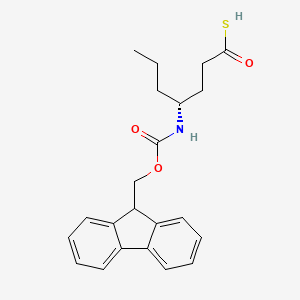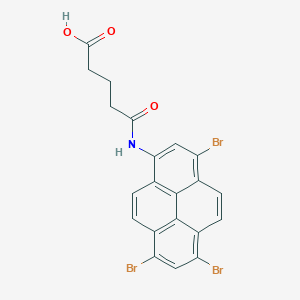
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is a complex organic compound characterized by the presence of a pyrene moiety substituted with three bromine atoms and an amino group, linked to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid typically involves multiple steps, starting with the bromination of pyrene to introduce the bromine atoms at the 3, 6, and 8 positions. This is followed by the introduction of an amino group at the 1-position of the pyrene ring. The final step involves the coupling of the substituted pyrene with a pentanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the pyrene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a probe in studying reaction mechanisms.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it useful in biochemical assays or as a fluorescent marker.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound may find use in materials science, particularly in the development of novel polymers or as a component in electronic devices.
Mechanism of Action
The mechanism by which 5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modifying their function. The bromine atoms and the pyrene moiety could facilitate binding to hydrophobic pockets in proteins or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the substituents on the aromatic ring.
5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Another compound with a pentanoic acid chain, but with different aromatic substituents.
Uniqueness
5-Oxo-5-((3,6,8-tribromopyren-1-yl)amino)pentanoic acid is unique due to the presence of the tribromopyrene moiety, which imparts distinct chemical and physical properties. The bromine atoms enhance its reactivity and potential for further functionalization, while the pyrene ring provides a rigid, planar structure that can facilitate interactions with other molecules.
Properties
Molecular Formula |
C21H14Br3NO3 |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
5-oxo-5-[(3,6,8-tribromopyren-1-yl)amino]pentanoic acid |
InChI |
InChI=1S/C21H14Br3NO3/c22-14-8-15(23)11-6-7-13-17(25-18(26)2-1-3-19(27)28)9-16(24)12-5-4-10(14)20(11)21(12)13/h4-9H,1-3H2,(H,25,26)(H,27,28) |
InChI Key |
WXJSSHUGKVOPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)NC(=O)CCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



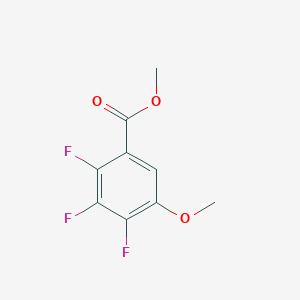

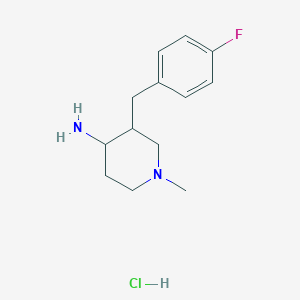

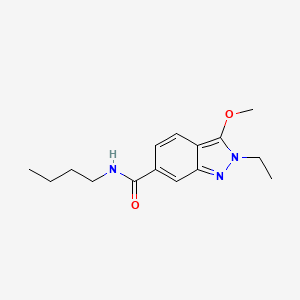
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
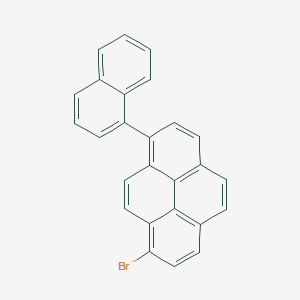

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
